molecular formula C26H25N3O2 B1673097 JTC-801 free base CAS No. 244218-93-7

JTC-801 free base

Cat. No.: B1673097
CAS No.: 244218-93-7
M. Wt: 411.5 g/mol
InChI Key: VTGBZWHPJFMTKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTC-801 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography. The production is carried out under strict quality control measures to meet the standards required for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

JTC-801 free base undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

JTC-801 free base has been extensively studied for its scientific research applications, including:

Mechanism of Action

JTC-801 free base exerts its effects by selectively binding to the ORL1 receptor, thereby blocking the action of nociceptin, a neuropeptide involved in pain modulation. This binding prevents the suppression of cyclic AMP accumulation induced by nociceptin, leading to analgesic effects. The compound also down-regulates BCL-2 expression and up-regulates BAX and Caspase-3 expression, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and affinity for the ORL1 receptor, making it a valuable tool for studying the receptor’s role in pain modulation and other physiological processes. Its potential therapeutic applications in pain management and cancer treatment further highlight its significance in scientific research .

Biological Activity

JTC-801, a selective antagonist of the nociceptin/orphanin FQ peptide receptor (ORL1), has garnered attention for its potential therapeutic applications, particularly in oncology and pain management. This article provides a comprehensive overview of the biological activity of JTC-801 free base, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.

JTC-801 primarily functions as an antagonist at the ORL1 receptor, which is implicated in pain modulation and various physiological processes. The compound demonstrates a high affinity for the ORL1 receptor with a Ki value of 8.2 nM and an IC50 value of 94 nM against [3H]-nociceptin binding in HeLa cells . Notably, JTC-801 does not significantly inhibit other opioid receptors (μ, κ, δ) at clinically relevant concentrations, suggesting a selective profile that minimizes typical opioid-related side effects .

1. Induction of Alkaliptosis

Recent studies have demonstrated that JTC-801 can induce a unique form of regulated cell death termed alkaliptosis in cancer cells. This process is characterized by an increase in intracellular pH leading to cell death specifically in tumor cells while sparing normal cells. The mechanism involves the activation of nuclear factor-kappa B (NF-κB), which represses the expression of carbonic anhydrase 9 (CA9), a gene crucial for pH regulation .

Table 1: Summary of JTC-801's Effects on Cancer Cell Lines

Cell LineEffect ObservedMechanism
PANC1Induces alkaliptosisNF-κB activation
MiaPaCa2Selective cytotoxicitypH-dependent cell death
Hep G2Induces apoptosisPI3K/AKT signaling pathway
SKOV3Inhibits proliferation and metastasisRegulates apoptotic pathways

2. Efficacy Across Cancer Types

JTC-801 has shown promising results across various cancer types:

  • Pancreatic Cancer : In studies involving human pancreatic ductal adenocarcinoma (PDAC) cell lines, JTC-801 exhibited significant cytotoxicity, leading to complete long-term growth inhibition . The compound's ability to selectively target cancer cells while sparing normal cells was highlighted through colony formation assays.
  • Ovarian Cancer : Research indicated that JTC-801 could inhibit the proliferation and metastasis of ovarian cancer cells (SKOV3). It was observed to significantly increase apoptosis rates compared to control groups .
  • Liver Cancer : In Hep G2 cell lines, JTC-801 induced apoptosis via modulation of the PI3K/AKT signaling pathway, further supporting its potential as an anticancer agent .

Case Study: Pain Management in Animal Models

In preclinical studies involving rat models, JTC-801 demonstrated efficacy in alleviating mechanical allodynia and thermal hyperalgesia following nerve injury. A dosage regimen of 6 mg/kg showed significant reversal of pain sensitivity without major side effects such as inflammation at the injection site .

Table 2: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Pain ManagementRat ModelReduced allodynia and hyperalgesia
Cancer TreatmentVarious Tumor ModelsInduced alkaliptosis; selective cytotoxicity

Properties

CAS No.

244218-93-7

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide

InChI

InChI=1S/C26H25N3O2/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30)

InChI Key

VTGBZWHPJFMTKS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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